molecular formula C20H18N4O2 B11429923 N,2-bis(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine

N,2-bis(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B11429923
M. Wt: 346.4 g/mol
InChI Key: HGVKGZKKGIZWGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2-bis(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine: is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of methoxyphenyl groups enhances its chemical properties, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2-bis(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a one-pot three-component reaction involving aryl ketones, 2-amino-N-heterocycles, and dimethyl sulfoxide as a methylene donor can be employed . The reaction is catalyzed by potassium persulfate and iodine, yielding the desired imidazo[1,2-a]pyrimidine derivatives.

Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity. Techniques such as microwave-assisted synthesis and the use of environmentally benign solvents are explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: N,2-bis(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogenation techniques.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the methoxyphenyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N,2-bis(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,2-bis(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The methoxyphenyl groups play a crucial role in enhancing its binding affinity and selectivity.

Comparison with Similar Compounds

Uniqueness: N,2-bis(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine stands out due to its dual methoxyphenyl groups, which enhance its chemical stability and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a unique compound in the field of medicinal chemistry.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

N,2-bis(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C20H18N4O2/c1-25-16-8-4-14(5-9-16)18-19(24-13-3-12-21-20(24)23-18)22-15-6-10-17(26-2)11-7-15/h3-13,22H,1-2H3

InChI Key

HGVKGZKKGIZWGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.